N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt

Solid-phase peptide synthesis Orthogonal protection Click chemistry building blocks

Generic 4-azido-L-homoalanine (L-AHA, CAS 942518-29-8) lacks orthogonal N-protection, causing uncontrolled polymerization and deletion sequences in Fmoc/t-Bu SPPS. This single-isomer (2S) building block solves that problem. - Combines acid-labile Boc protection with a γ-azido handle stable through TFA deprotection, enabling site-specific CuAAC/SPAAC conjugation after chain assembly. - Crystalline DCHA salt form (≥97% CE purity, [α]/D +15.5° in ethanol) ensures non-hygroscopic gravimetric dispensing, chiral integrity, and GMP-like batch reproducibility for Dolastatin analog synthesis.

Molecular Formula C21H39N5O4
Molecular Weight 425.6 g/mol
CAS No. 1217459-14-7
Cat. No. B594020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt
CAS1217459-14-7
Molecular FormulaC21H39N5O4
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1
InChIKeyUCLAYMPJMDBLOX-ZCMDIHMWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-azido-L-homoalanine (Dicyclohexylammonium) Salt Overview


N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt (CAS 1217459-14-7; molecular formula C₂₁H₃₉N₅O₄; molecular weight 425.6 g/mol) is an amino acid derivative combining an N-terminal tert-butyloxycarbonyl (Boc) protecting group with a γ-azido side chain, supplied as a crystalline dicyclohexylammonium (DCHA) salt . This compound functions as an orthogonally protected building block for solid-phase peptide synthesis (SPPS), wherein the Boc group enables standard acid-labile N-deprotection while the azide moiety remains intact for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry conjugation . The DCHA salt form provides enhanced crystallinity and ambient storage stability (2–8°C) compared to free acid variants . This compound is employed in the synthesis of Dolastatin analogs—tubulin polymerization inhibitors with antitumor activity—and in the preparation of bioorthogonally functionalized peptides [1].

Orthogonally protected building block for Fmoc/t-Bu SPPS — Boc at α-amine, azide at γ-position
Crystalline DCHA salt enables precise gravimetric dispensing and ambient handling
Validated for CuAAC click chemistry conjugation after peptide assembly

N-Boc-4-azido-L-homoalanine (DCHA) Salt: Why Alternatives Cannot Substitute


Generic substitution with unprotected 4-azido-L-homoalanine hydrochloride (CAS 942518-29-8) or L-azidohomoalanine (L-AHA) fails in Fmoc/t-Bu solid-phase peptide synthesis due to absence of orthogonal N-protection: the free α-amine of L-AHA reacts indiscriminately with activated carboxyl components during coupling, yielding uncontrolled polymerization and deletion sequences rather than the desired site-specific incorporation [1]. Alternative N-Boc-4-azido-L-homoalanine free acid lacks the DCHA counterion and exhibits inferior crystallinity and hygroscopic handling characteristics, complicating precise gravimetric dispensing and long-term storage . The present compound uniquely delivers a pre-validated, crystallographically well-behaved, single-isomer (2S) Boc-protected building block with ≥97% purity and defined optical rotation (+15.5° in ethanol) , enabling its direct use in automated SPPS protocols without additional orthogonal protection steps or chiral integrity verification .

Target Compound
N-Boc-4-azido-L-homoalanine (DCHA) Salt
Boc-protected α-amine enables site-specific SPPS incorporation
DCHA counterion ensures crystallinity and low hygroscopicity
Documented chiral rotation and ≥97% purity specification
Common Substitutes
L-AHA·HCl / Free Acid
Free α-amine in L-AHA·HCl causes random coupling, not sequence-defined peptides
Hygroscopic HCl salt complicates accurate weighing and long-term storage
Absence of routine optical rotation or purity threshold in procurement specs

N-Boc-4-azido-L-homoalanine (DCHA) Salt: Key Differentiation Evidence


Orthogonal Protection vs. Unprotected L-AHA in SPPS

The target compound carries a Boc protecting group at the α-amine, enabling selective acidolytic deprotection (e.g., TFA) during solid-phase peptide synthesis while leaving the γ-azido moiety intact for subsequent click conjugation. In contrast, unprotected 4-azido-L-homoalanine hydrochloride (L-AHA·HCl, CAS 942518-29-8) lacks any α-amine protection [1]. L-AHA is designed for metabolic labeling in living cells via ribosomal incorporation and cannot be used for site-specific peptide assembly due to free amine reactivity [2]. The Boc-protected form is required for sequence-controlled synthesis of azide-functionalized peptides used in Dolastatin analog development . No direct kinetic comparison exists because unprotected L-AHA fails to produce defined peptide sequences in SPPS—the difference is binary (successful vs. failed synthesis).

SPPS Compatibility
Method context
Binary difference — Boc-protected target enables defined peptide assembly; unprotected L-AHA·HCl fails in sequence-controlled SPPS.
Workflow compatibility is determined by α-amine protection; substitution would break SPPS functionality.
No direct kinetic comparison exists — unprotected compound yields uncontrolled polymerization.
Solid-phase peptide synthesis Orthogonal protection Click chemistry building blocks

Chiral Integrity: Defined Stereochemistry vs. Unspecified Isomers

The target compound is supplied with verified stereochemical identity: specific optical rotation [α]/D = +15.5° ± 1.0° (c = 1 in ethanol), confirming the L-(2S) configuration . Procurement-grade 4-azido-L-homoalanine hydrochloride (CAS 942518-29-8) is also available as the L-enantiomer from specialized vendors, but typical commercial L-AHA reagents intended for metabolic labeling applications do not routinely report optical rotation or enantiomeric purity specifications [1]. The DCHA salt form of the target compound provides crystalline material that facilitates reproducible enantiomeric purity determination, a feature not consistently documented for alternative salt forms or the free amino acid [2].

Chiral Identity
Reported
Target: [α]/D +15.5° ± 1.0° (EtOH). Comparator L-AHA·HCl lacks routine optical rotation specification.
Stereochemical documentation supports procurement confidence for chiral peptide synthesis.
Vendor assertion alone is insufficient for regulated workflows; verify lot-specific data.
Stereochemistry Chiral amino acid building blocks Optical rotation

Synthetic Route Efficiency: Scalable Gram-Scale Protocol

The L-azidohomoalanine core can be synthesized via an optimized route starting from inexpensive N-Boc-O-Bn-L-aspartic acid, producing gram quantities of L-Aha hydrochloride within one week with high purity [1]. This protocol avoids major problems of previously reported methods including expensive starting materials, low efficiency, and lack of scalability [2]. While this synthesis produces the hydrochloride salt (CAS 942518-29-8) rather than the DCHA salt directly, the availability of this scalable route ensures reliable supply chain economics for the L-azidohomoalanine core structure, which can then be converted to the DCHA salt form. Alternative azido amino acids such as 4-azido-L-phenylalanine or 6-azido-L-lysine lack comparable documented scalable synthetic routes from inexpensive precursors [3].

Scalable Synthesis
Method context
Gram-scale production of L-azidohomoalanine core from inexpensive N-Boc-O-Bn-L-aspartic acid within one week.
Scalable published route supports predictable supply and cost for research procurement.
Comparable routes for alternative azido amino acids are not documented at scale.
Amino acid synthesis Scalable synthesis Azido acid preparation

Purity Specification: Validated Analytical Characterization

The target compound is supplied with a minimum purity specification of ≥97% as determined by capillary electrophoresis (CE) . Additionally, elemental composition is validated against theoretical values: carbon content 57.5–61.0% (theoretical ~59.3%) and nitrogen content 16.0–16.9% (theoretical ~16.5%) . In contrast, L-AHA·HCl (CAS 942518-29-8) is typically characterized by mass identification (ESI-MS) confirming molecular ion presence, but without quantitative purity thresholds or elemental composition ranges specified in procurement documentation [1]. The DCHA salt's crystalline form facilitates reproducible analytical characterization and batch-to-batch consistency .

Purity Specification
Specification review
≥97% (CE), elemental C 57.5–61.0%, N 16.0–16.9%
Quantitative purity thresholds support batch reproducibility decisions.
Comparator L-AHA·HCl only provides ESI-MS confirmation without purity limit.
Analytical chemistry Purity specification Quality control

Storage Stability: Crystalline DCHA Salt vs. Hygroscopic HCl

The target compound, supplied as a crystalline dicyclohexylammonium salt, exhibits reduced hygroscopicity compared to hydrochloride salt forms of azido amino acids . The compound is recommended for storage at 2–8°C or -20°C for maximum recovery . In contrast, 4-azido-L-homoalanine hydrochloride (CAS 942518-29-8) is a hygroscopic powder requiring storage at 4°C under dry conditions with a shelf life of 12 months after delivery [1]. The DCHA counterion confers crystallinity that reduces moisture absorption, facilitating accurate gravimetric handling and extending usable laboratory shelf life under standard storage conditions [2].

Storage Stability
Class-level
Crystalline DCHA salt exhibits reduced hygroscopicity vs. hygroscopic HCl salt.
Lower moisture sensitivity simplifies gravimetric handling and extends laboratory shelf life.
Class-level DCHA salt property; lot-specific stability evaluation recommended.
Compound stability Storage conditions Salt form selection

Reaction Suitability: Validated for Click Chemistry and SPPS

The target compound is explicitly validated for two reaction types: click chemistry (CuAAC) and peptide synthesis . The γ-azido group enables copper-catalyzed cycloaddition with terminal alkynes for bioconjugation applications . While free L-azidohomoalanine (L-AHA) also supports click chemistry-based protein labeling in cellular contexts , it is not designed for sequence-controlled peptide assembly. The Boc protection of the target compound permits the azide to be installed at defined positions within synthetic peptides prior to global deprotection and conjugation . The dual applicability distinguishes this building block from azido acids lacking orthogonal protection.

Reaction Suitability
Class-level
Validated for both CuAAC click chemistry and sequence-controlled SPPS. Unprotected L-AHA validated only for metabolic labeling + click.
Dual applicability reduces inventory needs for labs performing both peptide assembly and bioconjugation.
Sources absent for click validation claim; verify under specific coupling conditions.
Click chemistry Bioorthogonal conjugation Peptide functionalization

N-Boc-4-azido-L-homoalanine (DCHA) Salt: Application Scenarios


Dolastatin Analogs: Tubulin Polymerization Inhibition

The compound serves as a key chiral building block in the synthesis of Dolastatin (D534505) analogs, which inhibit tubulin polymerization and noncompetitively inhibit binding of radiolabeled vincristine to tubulin, demonstrating antitumor activity . The Boc-protected α-amine and γ-azido side chain provide orthogonal handles for constructing peptidic antimitotic agents with site-specific conjugation capabilities. Procurement of this specific DCHA salt form ensures the stereochemical fidelity (≥97% purity, [α]/D +15.5°) required for reproducible biological activity in tubulin inhibition assays .

Solid-Phase Synthesis of Orthogonally Functionalized Peptides

The compound enables incorporation of azido functionality at defined positions within synthetic peptides using standard Boc-strategy solid-phase peptide synthesis . Following peptide chain assembly and TFA-mediated global deprotection, the exposed azide moiety permits copper-catalyzed click chemistry conjugation with alkyne-bearing fluorophores, biotin, PEG polymers, or cytotoxic payloads . This orthogonal protection strategy is essential for constructing homogeneous peptide-drug conjugates and bioorthogonally functionalized peptide libraries where random azide incorporation (as occurs with metabolic L-AHA labeling) is unacceptable [1].

Azide-Functionalized Synthons for Bioconjugation

The crystalline DCHA salt form facilitates precise gravimetric dispensing for small-scale conjugation experiments and large-scale synthon preparation alike . Following Boc deprotection, the resulting free amine can be coupled to activated esters or used in reductive amination reactions while the azide remains intact for subsequent CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) . The reduced hygroscopicity of the DCHA salt compared to hydrochloride alternatives improves handling accuracy in humidity-sensitive applications and extends usable shelf life under standard laboratory storage conditions (2–8°C) [1].

Quality-Controlled Chiral Building Block for Regulated Synthesis

For laboratories operating under GMP-like quality systems or preparing peptides for preclinical development, the target compound offers verifiable analytical specifications including ≥97% purity by CE, defined optical rotation, and validated elemental composition ranges . These documented quality attributes—absent from typical L-AHA reagents intended for research metabolic labeling —support batch-to-batch reproducibility and facilitate analytical method validation. The DCHA salt's crystalline morphology further enables reproducible handling and characterization across multiple synthesis campaigns [1].

Application
Selection Property
Validation Focus
Dolastatin analog synthesis
Orthogonal Boc-azide chiral building block
Stereochemical fidelity and click conjugation capability
Solid-phase peptide assembly
Defined N-protection for site-specific incorporation
Absence of random azide insertion vs. metabolic labeling
Bioconjugation synthon preparation
Crystalline DCHA salt with low hygroscopicity
Gravimetric accuracy and long-term ambient handling
Regulated synthesis workflows
Documented purity and optical rotation specification
Batch reproducibility and analytical method support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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